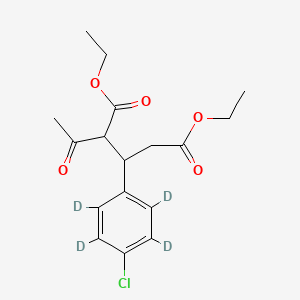

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

Description

BenchChem offers high-quality Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3/i6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZWIAJXDJOYLJ-YKVCKAMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)OCC)C(C(=O)C)C(=O)OCC)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675840 | |

| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189724-35-3 | |

| Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate chemical properties

An In-Depth Technical Guide: Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, a deuterated derivative of a complex diester. While primarily known as a stable isotope-labeled internal standard, its chemical characteristics are of significant interest to researchers in synthetic chemistry, analytical development, and DMPK (Drug Metabolism and Pharmacokinetics) studies. This document elucidates the compound's known physicochemical properties, proposes a logical synthetic pathway, and details a robust, multi-platform analytical strategy for its characterization and quality control. The methodologies are presented with a focus on the underlying scientific rationale, providing a field-proven framework for its application.

Introduction and Strategic Importance

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate (CAS No. 1189724-35-3) is the deuterium-labeled analogue of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate (CAS No. 1076199-96-6)[1]. The incorporation of four deuterium atoms onto the 4-chlorophenyl ring renders the molecule an invaluable tool in modern drug development and chemical analysis[1].

The primary application of such stable isotope-labeled (SIL) compounds is as internal standards (IS) for quantitative bioanalytical assays, typically employing Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of a SIL-IS is that it co-elutes chromatographically with the unlabeled analyte and exhibits nearly identical ionization efficiency and behavior during sample extraction. This allows for precise correction of matrix effects and variability, a cornerstone of robust and reliable pharmacokinetic and metabolic studies. Its utility is predicated on its chemical and isotopic purity, necessitating the rigorous analytical characterization detailed herein.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, formulation, and analytical approach. Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is commercially available as a white solid[1][2].

Chemical Structure

The molecule features a pentanedioate (glutarate) backbone functionalized with two ethyl ester groups, an acetyl (aceto) group at the C2 position, and a deuterated 4-chlorophenyl moiety at the C3 position. The presence of two stereocenters (C2 and C3) implies the existence of multiple stereoisomers.

Caption: Proposed two-step synthetic workflow.

Experimental Protocol (Hypothetical)

This protocol is a representative workflow and must be optimized for safety and yield in a laboratory setting.

-

Synthesis of Michael Acceptor:

-

To a solution of 4-chloro-d4-benzaldehyde and diethyl malonate in toluene, add a catalytic amount of piperidine and acetic acid.

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the reaction to reflux until no more water is collected.

-

Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation or column chromatography.

-

-

Michael Addition:

-

Prepare a solution of sodium ethoxide in absolute ethanol in an inert atmosphere.

-

Add ethyl acetoacetate dropwise at 0°C to form the enolate.

-

Add a solution of the Michael acceptor (from Step 1) in ethanol dropwise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate.

-

-

Purification:

-

The final product is purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is effective for separating the product from unreacted starting materials and byproducts.

-

Analytical Characterization

A multi-technique approach is essential to confirm the structure, identity, purity, and isotopic enrichment of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra for this molecule are expected to be complex due to the presence of diastereomers and diastereotopic protons.

Expected ¹H NMR Signals (in CDCl₃, 300 MHz): The absence of signals in the aromatic region corresponding to the phenyl ring protons confirms the d4-labeling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.3 | d | 2H (unlabeled) | Ar-H | Signals for protons ortho to chlorine in the unlabeled analog. Absent in the d4-compound. |

| ~ 7.1 | d | 2H (unlabeled) | Ar-H | Signals for protons meta to chlorine in the unlabeled analog. Absent in the d4-compound. |

| ~ 4.2 - 4.0 | m | 4H | -OCH₂CH₃ | Two inequivalent ester ethyl groups will show complex multiplets (quartets or more complex). |

| ~ 3.8 - 3.6 | m | 2H | C2-H, C3-H | Protons on the stereocenters, coupled to each other and adjacent methylenes. |

| ~ 2.7 - 2.5 | m | 2H | C4-H₂ | Diastereotopic protons on the C4 methylene, appearing as a complex multiplet. |

| ~ 2.2 | s | 3H | -C(O)CH₃ | Singlet for the acetyl methyl group. |

| ~ 1.3 - 1.1 | m | 6H | -OCH₂CH₃ | Two overlapping triplets for the two non-equivalent ester methyl groups. |

Expected ¹³C NMR Signals (in CDCl₃, 75 MHz): Key signals include two distinct ester carbonyls, one ketone carbonyl, and aliphatic carbons. The deuterated aromatic carbons will show characteristic C-D coupling and reduced signal intensity.

Mass Spectrometry (MS)

MS is critical for confirming the molecular weight and the successful incorporation of four deuterium atoms. High-resolution mass spectrometry (HRMS) provides the definitive elemental composition.

-

Expected Molecular Ion: The calculated exact mass for C₁₇H₁₇D₄³⁵ClO₅ is 344.1332. The mass for the ³⁷Cl isotopologue is ~346.1303.

-

Observed Ions: In electrospray ionization (ESI), common adducts would be [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. For example, the sodium adduct [C₁₇H₁₇D₄³⁵ClO₅+Na]⁺ would have an m/z of ~367.12.

-

Fragmentation Analysis: Tandem MS (MS/MS) reveals structural information. Key fragmentation pathways involve the neutral loss of ethanol (46 Da), ethoxy radicals (45 Da), and cleavage of the glutarate backbone.

Caption: A simplified, plausible MS/MS fragmentation pathway.

Chromatographic Purity Workflow

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for assessing chemical purity.

Step-by-Step HPLC Protocol:

-

System: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar stationary phase is ideal for this moderately lipophilic molecule.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm (based on the chlorophenyl chromophore).

-

Injection Volume: 10 µL.

-

Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

Caption: Standard analytical workflow for purity assessment by HPLC.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this high-purity research compound.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[1]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin.

-

Stability: As an ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions. Solutions should be prepared fresh in neutral, high-purity solvents. Long-term stability in solution should be experimentally verified if required.

Conclusion

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is more than a simple chemical; it is a precision tool for advanced analytical chemistry. Its value is intrinsically linked to its structural integrity, chemical purity, and high level of isotopic enrichment. This guide has outlined its core properties and provided a robust framework for its synthesis and characterization. By applying these rigorous analytical methodologies—NMR for structure, HRMS for identity and isotopic confirmation, and HPLC for purity—researchers can confidently employ this compound as a reliable internal standard, ensuring the accuracy and validity of critical data in drug development and beyond.

References

-

BioOrganics. Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate. [Link]

-

PubChem. Diethyl 2,4-diacetyl-3-(4-chlorophenyl)glutarate. [Link]

-

PubChem. Diethyl glutarate. [Link]

-

Pharmaffiliates. CAS No : 1189724-35-3| Chemical Name : Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate. [Link]

-

Organic Syntheses. 2,3,7,8,12,13,17,18-Octaethylporphyrin. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

National Center for Biotechnology Information. (1995). Toxicological Profile for Diethyl Phthalate. [Link]

-

H-W-BIO. Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate. [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl ether. [Link]

-

Redox. (2024). Safety Data Sheet Diethyl Ether. [Link]

Sources

synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

An In-depth Technical Guide to the Synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, chemically-grounded methodology for the . The strategic incorporation of deuterium into pharmaceutically relevant molecules is a critical technique for modifying metabolic profiles, often enhancing therapeutic efficacy by leveraging the kinetic isotope effect.[1] This document details a robust, multi-step synthetic pathway, commencing with a pivotal Knoevenagel condensation to form a key intermediate, followed by a diastereoselective Michael addition. Subsequent steps of saponification, decarboxylation, and final esterification yield the target compound. Each phase of the synthesis is elucidated with mechanistic insights, detailed experimental protocols, and characterization data, providing researchers and drug development professionals with a practical and scientifically rigorous framework for obtaining this and structurally related deuterated compounds.

Introduction: The Significance of Deuteration and Synthetic Strategy

Deuterated compounds, where one or more hydrogen atoms are replaced by the stable isotope deuterium, are of increasing importance in medicinal chemistry.[1][2] The greater mass of deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE). By selectively deuterating a drug molecule at sites of metabolic oxidation, it is possible to improve its pharmacokinetic properties, such as increasing its half-life and reducing the formation of toxic metabolites.[1]

The target molecule, Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, is a deuterated analog of a substituted glutarate, a scaffold found in various biologically active compounds. Its synthesis requires precise control over bond formation and the preservation of the isotopic label. The strategy presented herein is a convergent and logical pathway that relies on fundamental, high-yield reactions in organic chemistry.

The overall synthetic approach is dissected via retrosynthesis in the diagram below. The primary disconnection of the target glutarate skeleton points to a Michael addition as the key C-C bond-forming step. This approach simplifies a complex structure into readily accessible starting materials: 4-chlorobenzaldehyde-d4, diethyl malonate, and ethyl acetoacetate.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Michael Acceptor: A Knoevenagel Condensation Approach

The cornerstone of this synthesis is the creation of an electron-deficient alkene, which will serve as the Michael acceptor. This is achieved via the Knoevenagel condensation, a reliable method for C-C bond formation between an aldehyde and an active methylene compound.[3][4][5]

Mechanistic Rationale

The reaction is catalyzed by a weak base, such as piperidine, which is basic enough to deprotonate the active methylene group of diethyl malonate but not so basic as to promote self-condensation of the aldehyde.[6] The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde-d4. A subsequent dehydration step, often driven by azeotropic removal of water, yields the stable α,β-unsaturated product.[7]

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of Diethyl 2-((4-chlorophenyl-d4)methylene)malonate

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-chlorobenzaldehyde-d4 | 144.59 | 10.0 g | 69.2 | Starting Material |

| Diethyl malonate | 160.17 | 12.3 mL (13.3 g) | 83.0 | Active Methylene |

| Piperidine | 85.15 | 0.7 mL (0.6 g) | 7.0 | Base Catalyst |

| Toluene | - | 100 mL | - | Solvent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chlorobenzaldehyde-d4 (10.0 g), diethyl malonate (12.3 mL), and toluene (100 mL).

-

Add piperidine (0.7 mL) to the mixture with stirring.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap (theoretical yield ~1.25 mL).

-

Continue refluxing for 3-5 hours or until no more water is collected.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or recrystallization from ethanol to obtain diethyl 2-((4-chlorophenyl-d4)methylene)malonate as a colorless oil or low-melting solid.

Expected Yield: 85-95%.

Core Synthesis via Michael Addition

The Michael reaction, or conjugate addition, is a powerful tool for forming 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.[8][9] In this synthesis, the enolate of ethyl acetoacetate serves as the Michael donor, adding to the electrophilic β-carbon of the previously synthesized Knoevenagel product.[10]

Mechanistic Rationale

A strong base, typically sodium ethoxide, is used to quantitatively deprotonate ethyl acetoacetate, forming a stabilized enolate.[10] This nucleophile then adds to the β-position of the α,β-unsaturated diester. The choice of sodium ethoxide in ethanol is crucial; it prevents transesterification, which would occur if a different alkoxide or hydroxide base were used. The resulting enolate intermediate is then protonated during aqueous workup to yield the stable triester product.[9]

Caption: Mechanism of the Michael Addition.

Experimental Protocol: Synthesis of the Triester Intermediate

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| Sodium Metal | 22.99 | 1.4 g | 60.9 | Base Precursor |

| Absolute Ethanol | 46.07 | 50 mL | - | Solvent/Reagent |

| Ethyl acetoacetate | 130.14 | 7.7 mL (7.9 g) | 60.9 | Michael Donor |

| Michael Acceptor (from 2.2) | 299.76 | 17.2 g | 57.4 | Michael Acceptor |

Procedure:

-

In a dry 250 mL three-necked flask equipped with a reflux condenser and an addition funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.4 g) in small pieces to absolute ethanol (50 mL) under a nitrogen atmosphere.

-

Once all the sodium has reacted and the solution has cooled, add ethyl acetoacetate (7.7 mL) dropwise to form the sodium enolate.

-

Dissolve the Michael acceptor (17.2 g) in 20 mL of absolute ethanol and add it dropwise to the enolate solution over 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, then heat to reflux for 1 hour to ensure complete reaction.

-

Cool the mixture and pour it into 200 mL of ice-cold water.

-

Acidify the aqueous solution to pH ~5-6 with dilute HCl.

-

Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude triester intermediate. This intermediate is often used directly in the next step without further purification.

Final Steps: Hydrolysis, Decarboxylation, and Esterification

The final stage of the synthesis transforms the triester intermediate into the target molecule through a classic sequence of saponification, decarboxylation, and Fischer esterification.

Protocol: Saponification and Decarboxylation

-

Dissolve the crude triester from step 3.2 in 100 mL of ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (20 g) in 50 mL of water.

-

Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of all three ester groups.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with 100 mL of water and carefully acidify to pH 1-2 with concentrated HCl in an ice bath.

-

Heat the acidic solution gently to 50-60 °C. Vigorous evolution of CO₂ will be observed as the malonic acid moiety decarboxylates. Maintain this temperature until gas evolution ceases (approx. 1-2 hours).

-

Cool the solution and extract the resulting diacid product, 2-Acetyl-3-(4-chlorophenyl-d4)glutaric acid, with ethyl acetate (3 x 75 mL).

-

Dry the combined organic extracts over anhydrous Na₂SO₄ and evaporate the solvent to yield the crude diacid.

Protocol: Fischer Esterification

-

Combine the crude diacid from step 4.1 with 150 mL of absolute ethanol and 1 mL of concentrated sulfuric acid in a 250 mL round-bottom flask.

-

Heat the mixture to reflux for 6-8 hours, using a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product.

-

After cooling, neutralize the excess acid by carefully adding saturated NaHCO₃ solution.

-

Remove most of the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the final product, Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a pure oil.

Overall Synthetic Workflow and Product Characterization

The entire process is a sequential flow of well-established reactions, providing a reliable path to the target molecule.

Caption: Overall Experimental Workflow for Synthesis.

Expected Characterization Data

The final product should be thoroughly characterized to confirm its structure and isotopic purity.

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.2-4.0 (m, 4H, 2x -OCH₂CH₃), ~3.8-3.6 (m, 2H, H-2 & H-3), ~2.8-2.5 (m, 2H, H-4), ~2.2 (s, 3H, -COCH₃), ~1.3-1.1 (m, 6H, 2x -OCH₂CH₃). The aromatic region (typically ~7.3 ppm) should show a significant reduction or absence of signals due to deuteration. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~202 (acetyl C=O), ~172, ~168 (ester C=O), ~135-128 (aromatic C), ~61 (-OCH₂), ~55-45 (aliphatic CH), ~30 (-CH₂-), ~25 (acetyl CH₃), ~14 (-OCH₂CH₃). Aromatic carbon signals coupled to deuterium will appear as multiplets with reduced intensity. |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₇H₁₇D₄ClO₅ [M+H]⁺: 345.13. Found: [M+H]⁺, [M+Na]⁺ consistent with the deuterated formula. |

| Isotopic Purity | Determined by Mass Spectrometry. Should be >98% D₄ incorporation. |

Conclusion

This guide outlines a logical and robust synthetic route for Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, built upon the foundational organic reactions of Knoevenagel condensation and Michael addition. By providing detailed mechanistic explanations and step-by-step protocols, this document serves as a valuable resource for scientists engaged in the synthesis of isotopically labeled compounds for pharmaceutical research and development. The successful execution of this pathway provides access to a valuable molecular tool for investigating drug metabolism and pharmacokinetics.

References

- Vertex AI Search. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach.

- Scilit. (n.d.). Synthesis of Deuterated Compounds by Flow Chemistry.

- ResolveMass Laboratories Inc. (n.d.). Deuterated Polymers: Complete Guide.

- Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds.

- ResearchGate. (n.d.). Preparation of various deuterated compounds....

- ChemicalBook. (2023). Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate | 1189724-35-3.

- Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.

- ResearchGate. (n.d.). Original Knoevenagel condensation reaction: formaldehyde and diethyl....

- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.

- Santa Cruz Biotechnology. (n.d.). Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate | CAS 1076199-96-6.

- Pharmaffiliates. (n.d.). CAS No : 1189724-35-3| Chemical Name : Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate.

- ResearchGate. (n.d.). The Knoevenagel Condensation.

- United States Biological. (n.d.). Diethyl 2-aceto-3-(4-chlorophenyl)glutarate - Data Sheet.

- BioOrganics. (n.d.). Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate.

- Figshare. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products.

- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.

- ChemistryConnected. (2020, March 11). Synthesis using the Michael Reaction. YouTube.

- OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry.

- ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. figshare.com [figshare.com]

- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Deuteration in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the pursuit of optimized drug candidates is a paramount objective. The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules has emerged as a powerful tool for enhancing pharmacokinetic profiles and overall therapeutic efficacy.[1][2][][4] Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, with CAS number 1189724-35-3, represents a molecule of significant interest within this paradigm. While specific literature on this particular deuterated compound is nascent, its structural features and the presence of the deuterium-labeled chlorophenyl moiety suggest its utility as a research tool, likely as an internal standard for pharmacokinetic studies or as a precursor in the synthesis of more complex deuterated drug candidates.

This guide provides a comprehensive technical overview of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, offering insights into its chemical properties, a plausible synthetic pathway, and a robust analytical workflow for its characterization. The methodologies and rationale presented herein are grounded in established principles of organic chemistry and pharmaceutical sciences, tailored for professionals in the field.

Core Compound Properties

A foundational understanding of a molecule's physicochemical properties is critical for its application in a research and development setting. The table below summarizes the key identifiers and properties of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate and its non-deuterated analog for comparative reference.

| Property | Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate | Diethyl 2-aceto-3-(4-chlorophenyl)glutarate |

| CAS Number | 1189724-35-3[5][6] | 1076199-96-6[7][8][9] |

| Molecular Formula | C₁₇H₁₇D₄ClO₅ | C₁₇H₂₁ClO₅[7][8] |

| Appearance | White Solid[9][10] | White Solid[9][10] |

| Solubility | Chloroform, Ethanol (Hot)[10] | Not explicitly stated, but expected to be similar to the deuterated analog. |

| Storage Temperature | 4°C[7] | 4°C[7] |

The "Kinetic Isotope Effect": A Mechanistic Cornerstone

The strategic advantage of deuteration lies in the "kinetic isotope effect" (KIE).[][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate for processes involving the cleavage of this bond.[] In the context of drug metabolism, many oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of C-H bonds.[12][13][14] By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[4][11] This can lead to:

-

Improved Metabolic Stability: A longer half-life of the drug in the body.[1][2][11]

-

Enhanced Bioavailability: A greater proportion of the administered dose reaches systemic circulation.[2]

-

Reduced Patient Dosing Frequency: A more convenient treatment regimen for patients.[1][][11]

-

Lowered Risk of Toxic Metabolites: Altered metabolic pathways may reduce the formation of harmful byproducts.[]

Postulated Synthetic Pathway

The proposed synthesis would commence with commercially available 4-chloro-d4-benzaldehyde. This starting material would undergo a Knoevenagel condensation with diethyl malonate to yield a deuterated cinnamate derivative. Subsequent Michael addition of ethyl acetoacetate to this intermediate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation, would afford the target molecule.

Caption: Postulated synthetic pathway for Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate.

Step-by-Step Experimental Protocol:

-

Knoevenagel Condensation:

-

To a solution of 4-chloro-d4-benzaldehyde (1.0 eq) in a suitable solvent such as toluene, add diethyl malonate (1.1 eq) and a catalytic amount of a base like piperidine.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Diethyl 2-((4-chlorophenyl-d4)methylene)malonate. Purify by column chromatography if necessary.

-

-

Michael Addition:

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

Then, add a solution of the deuterated cinnamate derivative (1.0 eq) in ethanol dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate.

-

Purify the final product by column chromatography on silica gel.

-

Comprehensive Analytical Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate. This multi-step process ensures that the material meets the stringent quality standards required for its intended application.

Caption: A comprehensive analytical workflow for the characterization of the target compound.

Detailed Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the final compound.

-

Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a suitable starting point. Detection can be performed using a UV-Vis detector at a wavelength where the chlorophenyl chromophore absorbs (e.g., 254 nm). The purity is determined by the area percentage of the main peak.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To confirm the molecular weight of the compound and to identify any impurities.

-

Method: The same chromatographic conditions as HPLC can be used. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the calculated molecular weight of the deuterated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will confirm the structure of the molecule. The absence of signals in the aromatic region corresponding to the deuterated positions of the chlorophenyl ring will be a key indicator of successful deuteration. The remaining proton signals should be consistent with the expected structure.

-

¹³C NMR: This will provide information about the carbon skeleton of the molecule.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To determine the exact mass of the molecule, which provides unequivocal confirmation of its elemental composition.

-

Method: Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer will provide a highly accurate mass measurement, confirming the presence of the four deuterium atoms.

-

Potential Applications in Drug Development

Given its structure, Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is not likely a final drug product itself but rather a valuable tool in the drug development pipeline.

-

Internal Standard in Bioanalytical Assays: Deuterated compounds are widely used as internal standards in quantitative bioanalysis using LC-MS/MS.[1] They have nearly identical chemical and physical properties to their non-deuterated counterparts, but their difference in mass allows for their distinct detection. This enables accurate quantification of the non-deuterated analyte in biological matrices such as plasma or urine.

-

Metabolic Profiling Studies: This compound could be used in studies to understand the metabolic fate of related compounds.[2] By comparing the metabolite profile of the deuterated and non-deuterated analogs, researchers can identify the sites of metabolism and the enzymes involved.

-

Precursor for the Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs): The glutarate scaffold is present in various biologically active molecules. This deuterated building block could be used in the synthesis of novel deuterated drug candidates, where the deuterated chlorophenyl moiety is a key pharmacophore. The presence of deuterium could potentially improve the metabolic stability of the final API.

Conclusion

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate stands as a testament to the intricate and strategic chemical modifications employed in modern drug discovery and development. While specific applications of this molecule are not extensively documented in public literature, its structure strongly suggests its utility as a sophisticated research tool. Understanding its synthesis, characterization, and the underlying principles of deuteration empowers researchers to leverage such molecules to their full potential, ultimately contributing to the development of safer and more effective medicines. The methodologies and insights provided in this guide offer a robust framework for the synthesis, analysis, and strategic application of this and similar deuterated compounds in a pharmaceutical research setting.

References

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025, May 20).

- Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences. (2025, August 30).

- Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5).

- How using deuterium in pharmaceuticals is gaining momentum - deutraMed. (2020, October 27).

- Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate | 1189724-35-3 - ChemicalBook. (2023, April 23).

- Diethyl 2-aceto-3-(4-chlorophenyl)glutarate - Data Sheet - United States Biological.

- CHEMOS GmbH & Co. KG (Page 130) @ ChemBuyersGuide.com, Inc.

- Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate - BioOrganics.

- Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate - 上海惠诚生物科技有限公司.

- CAS No : 1189724-35-3| Chemical Name : Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate.

- CAS 1076199-96-6 Diethyl 2-aceto-3-(4-chlorophenyl)glutarate - Alfa Chemistry.

- Phase I Drug Metabolism - Sigma-Aldrich.

- Drug metabolism – Knowledge and References - Taylor & Francis.

- Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate | 1189724-35-3 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. usbio.net [usbio.net]

- 8. BioOrganics [bioorganics.biz]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 11. deutramed.com [deutramed.com]

- 12. 一期药物代谢 [sigmaaldrich.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

An In-Depth Technical Guide to the Molecular Structure of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, a deuterated analog of a substituted glutarate. The incorporation of deuterium isotopes offers a valuable tool for various research applications, including metabolic studies and mechanistic investigations in drug discovery. This document delves into the synthesis, and detailed structural elucidation of this compound using modern spectroscopic techniques.

Introduction to Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a derivative of glutaric acid, featuring a deuterated 4-chlorophenyl substituent at the 3-position and an aceto group at the 2-position. The presence of deuterium atoms in the phenyl ring makes it a valuable internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart. Furthermore, deuteration can subtly alter pharmacokinetic and pharmacodynamic properties, a strategy increasingly explored in drug development to enhance metabolic stability.[1]

Molecular Structure:

Table 1: Key Properties of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

| Property | Value |

| CAS Number | 1189724-35-3 |

| Molecular Formula | C₁₇H₁₇D₄ClO₅ |

| Molecular Weight | Approx. 345.83 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Purity | >98% (typically) |

Synthesis Pathway

A plausible and efficient synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate can be achieved through a two-step process involving a Knoevenagel condensation followed by a Michael addition. This approach offers good control over the introduction of the substituted phenyl group and the aceto functionality.

Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(4-chlorophenyl-d4)methyleneglutarate

-

To a solution of diethyl glutarate (1 equivalent) and 4-chloro-d4-benzaldehyde (1 equivalent) in toluene, add a catalytic amount of piperidine and acetic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl acetoacetate (1.1 equivalents) dropwise at 0°C.

-

Stir the mixture for 30 minutes, then add a solution of Diethyl 2-(4-chlorophenyl-d4)methyleneglutarate (1 equivalent) in ethanol.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural verification of deuterated compounds.[2] A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments like HSQC and HMBC will be employed for a complete assignment of the molecular structure.

NMR Experimental Workflow

Caption: Workflow for NMR-based structural analysis.

Predicted NMR Data and Interpretation

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester groups, the acetyl group, and the protons on the glutarate backbone. The aromatic region will be significantly simplified due to the deuteration of the phenyl ring, with any residual proton signals appearing as low-intensity multiplets.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (acetyl) | ~2.2 | s | 3H |

| -CH₂- (ethyl) | ~4.1-4.2 | q | 4H |

| -CH₃ (ethyl) | ~1.2-1.3 | t | 6H |

| -CH- (glutarate C2) | ~3.8 | d | 1H |

| -CH- (glutarate C3) | ~3.5 | m | 1H |

| -CH₂- (glutarate C4) | ~2.5-2.7 | m | 2H |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The signals for the deuterated phenyl ring carbons will be observed as multiplets with lower intensity due to C-D coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (acetyl) | ~202 |

| C=O (ester) | ~168-172 |

| C (aromatic, C-Cl) | ~133 |

| C-D (aromatic) | ~128-130 (multiplets) |

| -CH- (glutarate C2) | ~58 |

| -CH- (glutarate C3) | ~45 |

| -CH₂- (glutarate C4) | ~35 |

| -CH₂- (ethyl) | ~61 |

| -CH₃ (acetyl) | ~30 |

| -CH₃ (ethyl) | ~14 |

2D NMR Spectroscopy (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence) will be used to confirm the direct one-bond correlations between protons and their attached carbons.[3][4]

-

HMBC (Heteronuclear Multiple Bond Correlation) will establish long-range (2-3 bond) correlations, which are crucial for confirming the connectivity of the entire molecule, including the attachment of the aceto and deuterated chlorophenyl groups to the glutarate backbone.[3][5]

Mass Spectrometry (MS) for Isotopic Confirmation and Fragmentation Analysis

Mass spectrometry is indispensable for confirming the molecular weight and the successful incorporation of deuterium.[6] High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Mass Spectrometry Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Fragmentation Analysis (MS/MS): Select the molecular ion ([M+H]⁺ or [M+Na]⁺) for collision-induced dissociation (CID) to study its fragmentation pattern.

Expected Mass Spectrum and Fragmentation

The mass spectrum will show a prominent molecular ion peak corresponding to the deuterated compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will also be observable.

Predicted Molecular Ion Peaks:

-

[M+H]⁺: ~346.14 m/z

-

[M+Na]⁺: ~368.12 m/z

Fragmentation Analysis:

The fragmentation of esters in mass spectrometry often involves characteristic losses.[7][8] For Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, key fragmentation pathways are expected to include:

-

Loss of an ethoxy group (-OC₂H₅)

-

Loss of an acetyl group (-COCH₃)

-

Cleavage of the glutarate backbone

-

Loss of the deuterated chlorophenyl group

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[2]

IR Spectroscopy Experimental Protocol

-

Sample Preparation: A thin film of the neat liquid sample will be placed between two potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum will be recorded over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the carbonyl groups of the ester and ketone functionalities.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ester) | ~1735 | Strong |

| C=O stretch (ketone) | ~1715 | Strong |

| C-O stretch (ester) | ~1250-1150 | Strong |

| C-H stretch (aliphatic) | ~2980-2850 | Medium |

| C-D stretch (aromatic) | ~2250 | Medium-Weak |

| C-Cl stretch | ~750 | Medium |

Conclusion

The molecular structure of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate can be confidently established through a combination of modern synthetic and analytical techniques. The proposed synthesis provides a reliable route to this deuterated compound. The comprehensive spectroscopic analysis, including advanced 1D and 2D NMR, high-resolution mass spectrometry, and FTIR, allows for unambiguous structural confirmation and provides a detailed electronic and vibrational profile of the molecule. This in-depth characterization is essential for its application as an internal standard and in further studies within the fields of medicinal chemistry and drug metabolism.

References

-

Selinsky, B. S., et al. (1988). Isotopically Labeled Chlorobenzenes as Probes for the Mechanism of Cytochrome P-450 Catalyzed Aromatic Hydroxylation. PubMed. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

Dr. AK's Chemistry Channel. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 29). Fragmentation (mass spectrometry). [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Eurisotop. (2016, April 1). Deuterated Reagents for Pharmaceuticals. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. (2025, August 6). Hydrogen–deuterium isotope effects in the reactions of chlorobenzene and benzene on a Pt/γ-Al2O3 catalyst. [Link]

-

Wikipedia. (2023, December 15). Knoevenagel condensation. [Link]

-

Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

-

L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. [Link]

-

NIST. (n.d.). Diethyl 2-acetylglutarate. [Link]

-

PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

ResearchGate. (2025, August 6). Mastering β-keto esters. [Link]

-

ResearchGate. (n.d.). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the.... [Link]

-

SpectraBase. (n.d.). Glutaric acid diethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

YouTube. (2019, January 10). examples of Michael additions. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

-

Wikipedia. (2023, November 18). Michael addition reaction. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID. [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

-

YouTube. (2018, May 10). Michael Addition Reaction Mechanism. [Link]

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

-

SlideShare. (2019, February 6). Organic Synthesis Via Enolate. [Link]

-

Organic Syntheses. (n.d.). 2. [Link]

-

Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

Sources

- 1. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

deuterated internal standards for quantitative analysis

An In-Depth Technical Guide to Deuterated Internal Standards for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative analysis, particularly within the pharmaceutical, environmental, and clinical sectors, the pursuit of accuracy, precision, and reliability is paramount. Mass spectrometry-based techniques, while powerful, are susceptible to variations that can compromise data integrity. This technical guide explores the indispensable role of deuterated internal standards in mitigating these challenges. By leveraging the principle of isotope dilution mass spectrometry, deuterated standards serve as the gold standard for correcting analytical variability, from sample preparation to instrumental detection. This document provides a comprehensive resource on the core principles, selection criteria, practical application, and synthesis of deuterated internal standards, empowering researchers to achieve the highest level of confidence in their quantitative data.

The Foundation of Accurate Quantification: Overcoming Analytical Variability

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamental to modern research and development. However, the accuracy of these measurements is often challenged by several factors that introduce variability.[1][2] Complex biological matrices such as plasma and urine can suppress or enhance the ionization of the target analyte, a phenomenon known as the "matrix effect," leading to inaccurate quantification.[3][4][5][6] Furthermore, inconsistencies in sample preparation, such as analyte loss during extraction steps, and fluctuations in instrument performance, including injection volume and detector response, can introduce significant error.[1][3]

To achieve reliable and reproducible results, it is essential to employ a strategy that corrects for these unavoidable variations. This is accomplished through the use of an internal standard (IS), a compound added in a known quantity to every sample, calibrator, and quality control.[7] The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[2] While various compounds can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the gold standard for their ability to provide the most accurate correction.[4][8]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[9] In this technique, a known amount of a deuterated version of the analyte is added ("spiked") into the sample at the earliest stage of preparation.[10][11] This deuterated standard is chemically identical to the analyte, with the only difference being that one or more hydrogen atoms (¹H) have been replaced by their heavier stable isotope, deuterium (²H).[3]

Because the deuterated IS and the native analyte are chemically identical, they exhibit nearly the same behavior during sample extraction, chromatography, and ionization.[12][13] Any loss of analyte during sample preparation will be matched by a proportional loss of the deuterated IS.[3] Similarly, any suppression or enhancement of the MS signal due to matrix effects will affect both the analyte and the IS equally.[3][8]

The mass spectrometer can easily distinguish between the analyte and the deuterated IS due to their mass difference.[1][12] Quantification is therefore based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal.[14] This ratio remains constant even if the absolute signals fluctuate, thus correcting for analytical variability.[3]

Caption: Workflow of Isotope Dilution, where the analyte-to-IS ratio remains constant.

The Superiority of Deuterated Internal Standards

While other types of internal standards exist, such as structural analogs, deuterated standards offer unparalleled advantages for mass spectrometry-based bioanalysis.[3] Their superiority lies in their near-perfect chemical and physical mimicry of the analyte.

| Feature | Deuterated Internal Standard (IS) | Structural Analog IS |

| Chemical Properties | Virtually identical to the analyte.[3] | Similar, but different functional groups or structure.[15] |

| Chromatographic Behavior | Co-elutes with the analyte, ensuring both experience the same matrix effects at the same time.[10][12] | Elutes at a different retention time, potentially missing the specific matrix effect impacting the analyte.[5] |

| Ionization Efficiency | Identical ionization response to the analyte.[7] | Different ionization efficiency, which may not track analyte signal changes accurately. |

| Extraction Recovery | Experiences the same losses as the analyte during sample preparation.[3][16] | May have different recovery, leading to inaccurate correction.[15] |

| Regulatory Acceptance | Considered the "gold standard" and strongly recommended by regulatory bodies like the EMA.[8][12] | May be acceptable if a SIL-IS is not available, but requires more extensive validation to prove its suitability.[8] |

| Table 1: Comparison of Deuterated Internal Standards vs. Structural Analogs. |

Critical Selection Criteria for Deuterated Internal Standards

Choosing the correct deuterated internal standard is crucial for achieving analytical accuracy.[17] Several factors must be carefully evaluated to ensure the IS is a reliable proxy for the analyte.

| Selection Factor | Recommendation & Rationale |

| Isotopic Purity | Isotopic enrichment should be high (typically ≥98%).[12][17] This minimizes the contribution of any unlabeled analyte present in the IS solution, which could otherwise artificially inflate the analyte's signal and lead to inaccurate results, especially at low concentrations.[10][18] |

| Chemical Purity | Chemical purity should be high (>99%).[17] Impurities could potentially interfere with the analyte or IS signal, or cause their own matrix effects. |

| Mass Shift | The mass difference between the IS and the analyte should be sufficient (typically ≥ 3-4 Da) to avoid mass spectral overlap from the natural isotopic distribution of the analyte (e.g., M+1, M+2 peaks).[10][19] |

| Label Position & Stability | Deuterium atoms should be placed in stable positions on the molecule, such as on aliphatic or aromatic carbons.[1] Avoid labeling exchangeable sites like hydrogens on -OH, -NH, or -SH groups, as these can easily exchange back with hydrogen from the solvent, compromising the isotopic label.[1][20] |

| Co-elution | The IS should co-elute with the analyte to ensure both are exposed to the identical matrix environment during ionization.[10] Significant shifts in retention time due to the "deuterium isotope effect" can diminish the standard's ability to compensate for matrix effects.[4][6] |

| Absence of H-D Scrambling | The labeled positions should not be prone to hydrogen-deuterium (H-D) scrambling or rearrangement during ionization or fragmentation in the mass spectrometer, as this can distort measurement accuracy.[9][21] |

| Table 2: Key Selection Criteria for a High-Quality Deuterated Internal Standard. |

Synthesis and Validation of Deuterated Standards

When a suitable deuterated standard is not commercially available, custom synthesis is required.[17] Synthesis can be achieved through various routes, including de novo chemical synthesis using deuterated precursors or through controlled hydrogen-deuterium exchange reactions.[17][22][23]

Regardless of the source, every batch of a deuterated internal standard must undergo rigorous validation to confirm its identity, purity, and isotopic enrichment.[17] This is a critical step to ensure the integrity of the quantitative data it will be used to generate.

Caption: A generalized workflow for the synthesis and validation of a deuterated IS.

Primary Validation Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ²H) is the gold standard for confirming the precise location and extent of deuterium incorporation.[24]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used to confirm the mass shift and determine both the chemical purity and the isotopic purity (enrichment) of the standard.[17]

Experimental Protocol: Quantitative Analysis Using a Deuterated IS

This protocol outlines a generalized workflow for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard with LC-MS/MS.

1. Preparation of Stock Solutions: a. Accurately weigh the analyte and the deuterated IS reference standards. b. Dissolve each in an appropriate solvent (e.g., methanol, DMSO) to create concentrated stock solutions (e.g., 1 mg/mL). Store these solutions under recommended conditions (e.g., -20°C or -80°C) to prevent degradation. c. Create a series of working standard solutions of the analyte for the calibration curve via serial dilution of the stock solution. d. Prepare a working solution of the deuterated IS at a fixed concentration that will yield a robust signal in the MS.

2. Sample Preparation and Extraction: a. Aliquot samples, calibration standards, and quality controls (QCs) into labeled tubes. b. Crucial Step: Add a precise, fixed volume of the deuterated IS working solution to every tube (except for "double blank" matrix samples).[10] This must be done at the very beginning to ensure the IS experiences all subsequent steps alongside the analyte. c. Vortex briefly to mix. d. Perform the sample extraction procedure. A common method is protein precipitation: add a volume of cold organic solvent (e.g., acetonitrile) to precipitate proteins.[13] e. Vortex thoroughly and then centrifuge at high speed to pellet the precipitated proteins. f. Carefully transfer the supernatant containing the analyte and IS to a new set of tubes or a 96-well plate. g. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Develop a chromatographic method that provides good separation of the analyte from other matrix components. The deuterated IS should co-elute with the analyte. b. Optimize the mass spectrometer parameters (e.g., ionization source conditions, collision energy) for both the analyte and the deuterated IS. Use Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity. c. Create a sequence table and inject the prepared samples, calibrators, and QCs.

4. Data Processing and Quantification: a. Integrate the chromatographic peak areas for both the analyte and the deuterated IS in each injection. b. For the calibration standards, calculate the ratio of the analyte peak area to the IS peak area. c. Generate a calibration curve by plotting the area ratio (y-axis) against the known concentration of the analyte (x-axis). Use an appropriate regression model (e.g., linear, weighted 1/x²). d. For the unknown samples and QCs, calculate their respective analyte/IS area ratios. e. Determine the concentration of the analyte in the unknown samples by interpolating their area ratios from the calibration curve.

Applications in Science and Industry

The robustness and accuracy afforded by deuterated internal standards make them essential in numerous fields:

-

Pharmaceutical Development: They are critical in Drug Metabolism and Pharmacokinetics (DMPK) studies to precisely track drug and metabolite concentrations in biological fluids, supporting regulatory submissions to agencies like the FDA and EMA.[12][17][25]

-

Clinical Diagnostics: Used for the accurate quantification of biomarkers, hormones, and therapeutic drugs in patient samples, ensuring reliable data for clinical decision-making.[12][13]

-

Environmental Testing: Enable the precise and reliable detection of trace pollutants, pesticides, and contaminants in complex environmental matrices like soil, water, and air, ensuring compliance with safety regulations.[9][12][26]

-

Forensic & Clinical Toxicology: Improve the reliability of measuring drugs of abuse and their metabolites in biological samples, providing defensible data for legal and medical purposes.[17]

Conclusion

Deuterated internal standards are not merely a technical convenience; they are a foundational component of robust, reliable, and defensible quantitative analysis. By perfectly mimicking the analyte of interest, they provide an unparalleled ability to correct for the inherent variabilities of complex sample preparation and high-sensitivity mass spectrometric detection. For researchers, scientists, and drug development professionals, the proper selection, validation, and implementation of deuterated internal standards is a critical step toward ensuring the absolute integrity of their data, accelerating research, and ultimately contributing to the successful development of new and effective therapies and safer environmental monitoring.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. (2025). Benchchem.

- Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.

- Application of Deuterated Standards in Environmental Sample Analysis: A Guide for Researchers. (2025). Benchchem.

- Isotope Dilution Mass Spectrometry (IDMS).

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter

- Deuterated Standards for LC-MS Analysis. (2025).

- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.

- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL.

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI.

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). PubMed.

- The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). IAEA.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025).

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.

- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.

- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Isotope dilution. Wikipedia.

- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

- Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV.

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024).

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.

- Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. (2015).

- The Value of Deuterated Internal Standards. (2017). KCAS Bio.

- Deuterated internal standards and bioanalysis. AptoChem.

- Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM Digital Library.

- Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012). PubMed.

- Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- Does internal standard have to have purity known?. (2011).

- When Should an Internal Standard be Used?.

- Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC - NIH.

- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. NMI.

- Isotopic Analogue as the Internal Standard for Quantitative Determination of Benzoylecgonine: Concerns with Isotopic Purity and Concentration Level. (2025).

- Isotopic Purity Using LC-MS. (2025).

Sources

- 1. youtube.com [youtube.com]

- 2. nebiolab.com [nebiolab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. myadlm.org [myadlm.org]

- 6. waters.com [waters.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Isotope dilution - Wikipedia [en.wikipedia.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. texilajournal.com [texilajournal.com]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. scispace.com [scispace.com]

- 16. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. researchgate.net [researchgate.net]

- 19. bioszeparacio.hu [bioszeparacio.hu]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. researchgate.net [researchgate.net]

- 22. irl.umsl.edu [irl.umsl.edu]

- 23. mdpi.com [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pharmaffiliates.com [pharmaffiliates.com]

- 26. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate in Modern Bioanalytical Workflows: A Technical Guide for Drug Development Professionals

Introduction: The Imperative for Precision in Pharmacokinetics

In the landscape of contemporary drug development, the precise quantification of xenobiotics in biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. The accuracy of these measurements directly influences critical decisions regarding a drug candidate's safety, efficacy, and dosing regimen. It is within this context that isotope-labeled internal standards have emerged as an indispensable tool, ensuring the robustness and reliability of bioanalytical data. This guide provides a comprehensive overview of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, a deuterated compound, and elucidates its pivotal role as a precursor in the synthesis of a widely used internal standard for the bioanalysis of the therapeutic agent, Baclofen.

Stable isotope-labeled compounds, such as those containing deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are chemically identical to their unlabeled counterparts but possess a greater mass.[1] This mass difference allows for their differentiation by mass spectrometry, a core technology in modern bioanalytical laboratories. When used as internal standards, these labeled compounds are added to biological samples at a known concentration prior to sample processing. They co-elute with the analyte of interest during chromatographic separation and are detected simultaneously by the mass spectrometer. The ratio of the analyte's signal to that of the internal standard is used for quantification, effectively mitigating variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate: A Key Synthetic Precursor

Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a stable, isotopically labeled organic molecule. The "-d4" designation signifies the presence of four deuterium atoms on the 4-chlorophenyl ring. While not directly used as an internal standard in its supplied form, its significance lies in its role as a key intermediate in the synthesis of deuterated Baclofen (Baclofen-d4).

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispastic agent. One of the established synthetic routes for Baclofen involves the condensation of 4-chlorobenzaldehyde with two moles of an acetoacetic ester. This reaction forms a glutaric acid derivative, which, through a series of subsequent chemical transformations including hydrolysis, decarboxylation, and a Hofmann rearrangement, yields Baclofen.

By utilizing the deuterated starting material, Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, researchers can synthesize Baclofen-d4. This isotopically labeled version of the drug is the ideal internal standard for the quantitative analysis of Baclofen in biological samples.

Application in Bioanalytical Methodologies: Quantification of Baclofen in Human Plasma

The primary application of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is in facilitating the accurate quantification of Baclofen in complex biological matrices such as human plasma. This is achieved by first synthesizing Baclofen-d4 from the deuterated glutarate precursor. The resulting Baclofen-d4 is then employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as Baclofen-d4, is considered the gold standard in quantitative bioanalysis for several reasons:

-

Similar Physicochemical Properties: Baclofen-d4 exhibits nearly identical chemical and physical properties to the unlabeled Baclofen. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any variations in these steps.

-

Co-elution with Analyte: In reversed-phase liquid chromatography, Baclofen and Baclofen-d4 will have virtually the same retention time, ensuring that they experience the same matrix effects at the point of elution into the mass spectrometer's ion source.

-

No Isotopic Interference: The mass difference between Baclofen and Baclofen-d4 is sufficient to prevent any overlap in their mass-to-charge ratio (m/z) signals, ensuring accurate and independent measurement of both compounds.

Experimental Protocol: LC-MS/MS Quantification of Baclofen in Human Plasma

The following protocol outlines a typical workflow for the quantification of Baclofen in human plasma, utilizing Baclofen-d4 (synthesized from Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate) as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Baclofen Stock Solution (1 mg/mL): Accurately weigh and dissolve Baclofen in a suitable solvent (e.g., methanol).

-

Baclofen-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve the synthesized Baclofen-d4 in the same solvent.

-

Working Solutions: Prepare serial dilutions of the Baclofen stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of Baclofen-d4 at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the Baclofen-d4 internal standard working solution to each tube (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.